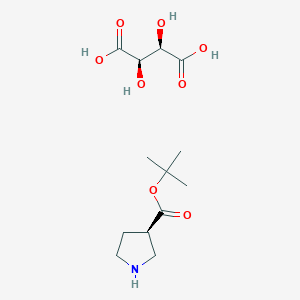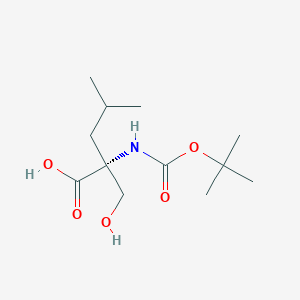
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate is a compound that combines the properties of L(+)-tartaric acid and tert-butyl (3R)-pyrrolidine-3-carboxylate. L(+)-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. Tert-butyl (3R)-pyrrolidine-3-carboxylate is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a protecting group in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate typically involves the esterification of L(+)-tartaric acid with tert-butyl (3R)-pyrrolidine-3-carboxylate. This can be achieved through various methods, including:
Direct Esterification: Reacting L(+)-tartaric acid with tert-butyl (3R)-pyrrolidine-3-carboxylate in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Using tert-butyl alcohol and a catalyst such as sulfuric acid to convert L(+)-tartaric acid into its tert-butyl ester.
Flow Microreactor Systems: A more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a protecting group for amino acids and peptides.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate involves its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the functional group from unwanted reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the functional group .
Comparaison Avec Des Composés Similaires
L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate can be compared with other similar compounds such as:
tert-Butyl carbamates: Used as protecting groups for amines.
tert-Butyl esters: Commonly used as protecting groups for carboxylic acids.
tert-Butyl ethers: Employed as protecting groups for alcohols.
These compounds share the tert-butyl group, which provides steric protection and can be selectively removed under specific conditions. this compound is unique in its combination of L(+)-tartaric acid and pyrrolidine, offering distinct reactivity and applications.
Propriétés
Formule moléculaire |
C13H23NO8 |
|---|---|
Poids moléculaire |
321.32 g/mol |
Nom IUPAC |
tert-butyl (3R)-pyrrolidine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H17NO2.C4H6O6/c1-9(2,3)12-8(11)7-4-5-10-6-7;5-1(3(7)8)2(6)4(9)10/h7,10H,4-6H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1 |
Clé InChI |
LXQPREBDXHBVKY-NWAAXCJESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C)(C)OC(=O)C1CCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)

![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)


![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)

![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
